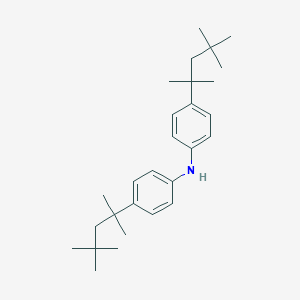

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Description

Properties

IUPAC Name |

4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBHYWDCHSZDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029310 | |

| Record name | N,N-Bis(4-tert-octylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, NKRA; Pellets or Large Crystals | |

| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15721-78-5 | |

| Record name | 4,4′-Di-tert-octyldiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(4-tert-octylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(1,1,3,3-TETRAMETHYLBUTYL)DIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF06JO4WIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine?

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Introduction

This compound, also known by trade names such as VANLUBE 81, is a sterically hindered secondary aromatic amine.[1] Due to its molecular structure, it functions as a highly effective antioxidant, finding applications as a stabilizer in various industrial products, including polymers and lubricants.[1] Its primary mechanism of action involves scavenging free radicals, thereby preventing oxidative degradation of materials.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and material science.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[1] |

| Common Name | This compound |

| Synonyms | VANLUBE 81, Octylated diphenylamine, Bis(4-tert-octylphenyl)amine, 4,4'-Di-tert-octyldiphenylamine[1][2] |

| CAS Number | 15721-78-5[1][3][4][5][6] |

| Molecular Formula | C₂₈H₄₃N[1][3][4][5] |

| Molecular Weight | 393.65 g/mol [3][4][5] |

| InChI Key | GQBHYWDCHSZDQU-UHFFFAOYSA-N[1] |

Physical Properties

The physical characteristics of this compound are summarized below.

| Property | Value | Source |

| Appearance | Colorless prismatic crystals[1], Solid[7] | [1][7] |

| Melting Point | >88°C (decomposes) | [8] |

| Boiling Point | 476.5 ± 34.0 °C (Predicted) | [8] |

| Density | 0.935 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in chloroform[8]. Soluble in non-polar solvents like hexane.[1] | [1][8] |

| Vapor Pressure | 0-0 Pa at 20-25°C | [8] |

Chemical Properties and Reactivity

This compound exhibits antioxidant properties due to the reactive hydrogen atom on the secondary amine, which can donate to neutralize free radicals.[1]

-

Antioxidant Activity : It functions as a free radical scavenger, which is crucial for preventing the oxidative degradation of polymers and lubricants.[1] The bulky tert-octyl groups enhance its solubility in organic media and provide steric hindrance around the amine nitrogen, contributing to its stability and effectiveness as an antioxidant.

-

Oxidation and Reduction : The compound can be oxidized to form corresponding quinone derivatives. Conversely, it can undergo reduction to form various amine derivatives.[1]

-

Electrophilic Substitution : The aromatic rings are susceptible to electrophilic substitution reactions.[1]

Spectroscopic and Crystallographic Data

While specific NMR and IR spectra are not detailed in the provided search results, crystallographic data is available. A study published in IUCrData provides a detailed crystal structure analysis of the compound.[9]

| Crystal Data | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 13.1380 (13) |

| b (Å) | 13.1380 (13) |

| c (Å) | 13.1380 (13) |

| β (°) | 108.261 (2) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.027 |

| Data sourced from a crystallographic study by Wang et al.[9] |

The dihedral angle between the two phenyl rings is reported to be 41.15 (12)°.[9]

Experimental Protocols

Synthesis: Acid Clay-Catalyzed Alkylation

A common method for the synthesis of this compound is the acid clay-catalyzed alkylation of diphenylamine.[1]

Materials:

-

Diphenylamine

-

2,4,4-trimethyl-1-pentene (diisobutylene)

-

Montmorillonite-based solid acid catalyst

-

Non-polar solvent (e.g., hexane)

Procedure:

-

The montmorillonite catalyst facilitates the formation of a tertiary carbocation from 2,4,4-trimethyl-1-pentene.

-

Diphenylamine is then alkylated by this carbocation.

-

The rigid pore structure of the acid clay catalyst provides regioselectivity, favoring the formation of the para-substituted product.[1]

-

The reaction mixture is then processed to isolate the crude product.

Purification: Crystallization

The final product is typically purified through crystallization.[1]

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable hot non-polar solvent, such as hexane.

-

The solution is allowed to cool slowly, promoting the formation of high-purity, colorless prismatic crystals.[1]

-

The crystals are collected by filtration and dried.

Safety and Handling

| Hazard Information | Details |

| Signal Word | Warning[10] |

| Hazard Statements | H315: Causes skin irritation.[10]H319: Causes serious eye irritation.[10]H335: May cause respiratory irritation.[10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Storage | Store in a dark place under an inert atmosphere at room temperature[8] or between -10°C and 20°C.[1] |

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Free radical scavenging mechanism of the antioxidant.

References

- 1. This compound|393.6 g/mol [benchchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. 15721-78-5 | this compound - Moldb [moldb.com]

- 4. scbt.com [scbt.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 双(4-(2,4,4-三甲基-2-戊基)苯基)胺 CAS#: 15721-78-5 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine chemical structure and IUPAC name.

An In-depth Technical Guide on Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Introduction

This compound, also known commercially as VANLUBE 81, is a sterically hindered secondary aromatic amine.[1] Due to the reactive hydrogen atom bonded to the nitrogen, this compound is widely utilized for its antioxidant properties, particularly in the stabilization of polymers and lubricating oils at high temperatures.[1][2] Its primary function is to inhibit oxidative degradation by scavenging free radicals, thereby extending the service life of materials exposed to heat, light, and other environmental stressors.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, mechanism of action, and applications.

Chemical Structure and IUPAC Name

The molecule consists of two 4-(2,4,4-trimethylpentan-2-yl)phenyl groups, also known as tert-octylphenyl groups, attached to a central amine. The bulky tert-octyl groups provide steric hindrance, which contributes to its stability and efficacy as an antioxidant.

The IUPAC name for this compound is 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline .[1][3]

Core Chemical Data

All essential identification and structural information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[1][3] |

| Synonyms | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine, Bis(4-tert-octylphenyl)amine, Octylated Diphenylamine[1][3] |

| CAS Number | 15721-78-5[1][3][4][5][6][7] |

| Molecular Formula | C₂₈H₄₃N[1][4][5] |

| Molecular Weight | 393.65 g/mol [4][5][6][7] |

| InChI Key | GQBHYWDCHSZDQU-UHFFFAOYSA-N[6] |

| Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C[4] |

Physicochemical and Crystallographic Properties

The physical and chemical properties determine the compound's behavior and suitability for various applications. Predicted and experimentally determined values are presented below.

Table 1: Physicochemical Properties

| Property | Value |

| Physical Form | Solid; Light beige to light brown[6] |

| Melting Point | >88°C (decomposition)[6] |

| Boiling Point | 476.5 ± 34.0 °C (Predicted)[6] |

| Density | 0.935 ± 0.06 g/cm³ (Predicted)[6] |

| Water Solubility | 52.3 - 100 µg/L at 25-28°C[6] |

| LogP | 8.8 - 10.81 at 25-40°C[6] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark place[6] |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic[2] |

| Space Group | P2/c[2] |

| a (Å) | 17.587 (2)[2] |

| b (Å) | 13.1380 (13)[2] |

| c (Å) | 12.3963 (13)[2] |

| β (°) | 108.261 (2)[2] |

| Volume (ų) | 2721.4 (5)[2] |

| Z | 4[2] |

| Dihedral Angle | 41.15 (12)° (between aromatic rings)[2] |

Experimental Protocols

Synthesis: Acid Clay-Catalyzed Alkylation

A common method for synthesizing this compound is through the alkylation of diphenylamine.[1]

Methodology:

-

Catalyst Activation: A montmorillonite-based solid acid clay catalyst is prepared and activated.

-

Reaction Setup: Diphenylamine is dissolved in a suitable non-polar solvent.

-

Alkylation: The catalyst is added to the diphenylamine solution. 2,4,4-trimethyl-1-pentene is then added dropwise to the mixture under controlled temperature conditions. The acid catalyst facilitates the formation of a tertiary carbocation from the pentene, which subsequently undergoes an electrophilic aromatic substitution reaction with diphenylamine.[1] The rigid pore structure of the clay catalyst enhances regioselectivity, favoring the formation of the para-substituted product.[1]

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the solid catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by crystallization from a non-polar solvent, such as hexane.[1] This process yields high-purity, colorless prismatic crystals of the final product.[1]

Caption: Synthesis workflow for this compound.

Mechanism of Action as an Antioxidant

The antioxidant activity of this compound is its most significant property. It functions as a radical scavenger to terminate the auto-oxidation chain reactions that lead to material degradation.

The mechanism involves the donation of the hydrogen atom from its secondary amine group (-NH-) to a free radical (R•), which could be a peroxy, alkoxy, or alkyl radical. This process neutralizes the highly reactive free radical and forms a stable, sterically hindered aminyl radical. This new radical is much less reactive due to the delocalization of the unpaired electron across the aromatic rings and the steric hindrance from the bulky tert-octyl groups, preventing it from propagating the oxidation chain.

Caption: Antioxidant mechanism via free radical scavenging.

Applications

The primary application of this compound is as a high-temperature, ashless antioxidant.[3]

-

Lubricating Oils: It is used in various types of lubricating oils to prevent degradation and maintain performance at elevated temperatures (200-260°C).[3]

-

Polymers: It is incorporated into polymer formulations, such as polyolefins, to enhance thermal stability and prevent oxidative damage during processing and end-use.[1]

-

Rubber Products: It finds use in items like footwear, molded heels and soles, polychloroprene belts, and automotive parts.[3]

-

Other Uses: It has also been identified for use as a sealant and a stabilizer in liquid crystal compositions.[4]

References

- 1. This compound|393.6 g/mol [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine-India Fine Chemicals [indiafinechemicals.com]

- 4. This compound | 15721-78-5 | FB178538 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 双(4-(2,4,4-三甲基-2-戊基)苯基)胺 CAS#: 15721-78-5 [m.chemicalbook.com]

- 7. 15721-78-5 | this compound - Moldb [moldb.com]

An In-depth Technical Guide to the Synthesis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Introduction

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known commercially as Antioxidant 5057 or Vanlube 81, is a widely used antioxidant in the rubber, plastics, and lubricant industries. Its chemical structure, featuring two bulky tert-octyl groups on a diphenylamine backbone, imparts excellent thermal stability and resistance to oxidative degradation. This technical guide provides a comprehensive overview of the primary industrial synthesis of this compound, focusing on the Friedel-Crafts alkylation of diphenylamine.

The predominant and most economically viable method for synthesizing this compound is the direct alkylation of diphenylamine with 2,4,4-trimethylpentene (commonly known as diisobutylene). This reaction is an electrophilic aromatic substitution, typically catalyzed by solid acid catalysts such as acid-activated clays or sulfonic acid resins.[1] The use of solid acids is preferred in industrial settings due to their ease of separation from the reaction mixture, reduced corrosivity, and potential for regeneration and reuse.

While other methods for the formation of diarylamines exist, such as the Buchwald-Hartwig amination and Ullmann condensation, the Friedel-Crafts alkylation remains the most direct and widely employed route for the synthesis of this specific sterically hindered antioxidant. These alternative cross-coupling reactions are versatile for the synthesis of various substituted diarylamines but are not commonly reported for this particular compound, likely due to the steric hindrance of the tert-octyl groups and the efficiency of the alkylation approach.

This guide will detail the experimental protocols for the Friedel-Crafts alkylation, present quantitative data from various reported syntheses, and provide a visual representation of the synthetic workflow.

Quantitative Data on Synthesis Parameters

The following table summarizes various reported reaction conditions and the resulting product distribution for the synthesis of this compound via the alkylation of diphenylamine with diisobutylene. The product composition often includes the desired dioctylated diphenylamine, as well as mono-octylated and other byproducts.

| Catalyst | Diphenylamine: Diisobutylene (molar ratio) | Temperature (°C) | Reaction Time (h) | Product Distribution | Reference |

| Acid-activated clay (Fulcat 22B) | 1:1.1 to 1:2.5 | ≥ 160 | Not specified | < 25% Dioctyldiphenylamine, < 10% Diphenylamine | [2] |

| Acidified clay (FILTROL 20X) | 1:1.97 | 130 | Not specified | 17% Di-t-octyl DPA, 79% Mono-t-octyl DPA | [3] |

| Phospho-tungstic acid supported active clay (4 wt%) | 1:2.1 (approx.) | 140 (alkylation), 190 (scission) | 4 (alkylation), 2 (scission) | 14.81% Dioctyldiphenylamine, 57.76% Mono-octyl DPA, 20.58% Butyl-octyl DPA | [4] |

| Acidic Clay (K10) | Not specified | 140 | 21 | 65.8% Dioctyldiphenylamine, 29.1% Monooctyldiphenylamine, 0.4% Diphenylamine | [2] |

| Aluminum chloride (AlCl₃) | Not specified | 115 | 6 | 66.2% Dioctyldiphenylamine, 25.4% Monooctyldiphenylamine, 3.3% Diphenylamine | [2] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on the alkylation of diphenylamine with diisobutylene using a solid acid catalyst.

Materials:

-

Diphenylamine

-

Diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)

-

Solid acid catalyst (e.g., acid-activated montmorillonite clay or perfluorinated sulfonic acid resin)

-

Polymerization inhibitor (e.g., hydroquinone) - optional

-

Nitrogen gas

-

Activated carbon (for decolorization)

-

Heptane or hexane (for recrystallization)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet

-

Heating mantle or oil bath

-

Addition funnel

-

Filtration apparatus

-

Rotary evaporator or vacuum distillation setup

Procedure:

-

Reactor Setup: The reaction is carried out in a clean, dry glass reactor. The system is purged with nitrogen to create an inert atmosphere.

-

Charging Reactants: Diphenylamine is charged into the reactor and heated until molten. The solid acid catalyst is then added to the molten diphenylamine with stirring. The mass ratio of diphenylamine to catalyst can range from 1:0.1 to 1:0.5.[4]

-

Reaction: The mixture is heated to the desired reaction temperature, typically between 140°C and 180°C.[4] Diisobutylene is then added dropwise to the stirred mixture over a period of 1-2 hours. The molar ratio of diisobutylene to diphenylamine is typically in the range of 1.2:1 to 2.2:1.[4]

-

Reaction Monitoring: The reaction is maintained at the set temperature with continuous stirring for 6 to 10 hours.[4] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of diphenylamine and the formation of the mono- and di-alkylated products.

-

Catalyst Removal: After the reaction is complete, the mixture is cooled to a lower temperature (e.g., 80-100°C) to reduce its viscosity, and the solid catalyst is removed by filtration.

-

Purification: The crude product is then purified. Unreacted diphenylamine and volatile byproducts are removed by vacuum distillation. The resulting product can be further purified by decolorization with activated carbon followed by filtration. For a high-purity solid product, recrystallization from a non-polar solvent like heptane or hexane can be performed.[1]

Mandatory Visualization

Caption: Synthesis workflow for this compound.

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this compound. The provided data and protocols offer a solid foundation for the laboratory-scale synthesis and process optimization of this important industrial antioxidant.

References

- 1. This compound|393.6 g/mol [benchchem.com]

- 2. data.epo.org [data.epo.org]

- 3. WO2016014380A1 - Selective alkylation method for producing p, p'-di-alkylated diphenylamine antioxidants - Google Patents [patents.google.com]

- 4. CN103709046B - Preparation method of liquid-state octyl diphenylamine antioxidant - Google Patents [patents.google.com]

An In-depth Technical Guide to the Antioxidant Mechanism of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a sterically hindered secondary diarylamine, is a potent antioxidant widely utilized in various industrial applications, notably as a stabilizer in lubricants and polymers.[1][2] Its efficacy stems from its ability to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative degradation. This technical guide elucidates the core mechanism of action of this compound as a radical-scavenging antioxidant. It provides a detailed overview of the underlying chemical principles, supported by generalized quantitative data from related diarylamine compounds. Furthermore, this document outlines comprehensive experimental protocols for key antioxidant assays and visualizes the mechanistic pathways and experimental workflows using Graphviz diagrams.

Introduction

Oxidative stress, mediated by the overproduction of reactive oxygen species (ROS) and other free radicals, is a critical factor in the degradation of organic materials and is implicated in the pathophysiology of numerous diseases. Antioxidants are chemical compounds that can prevent or delay this damage by neutralizing free radicals. This compound, also known as octylated diphenylamine, belongs to the class of diarylamine antioxidants.[1] The bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) groups at the para positions of the phenyl rings provide significant steric hindrance, which enhances the stability of the resulting free radical after hydrogen donation, a key feature of its antioxidant action.[3]

Core Antioxidant Mechanism of Action

The primary antioxidant mechanism of this compound is that of a chain-breaking antioxidant . It operates by donating the hydrogen atom from its secondary amine (-NH-) group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[1]

This process can be represented by the following reaction:

(t-Octyl-Ph)₂NH + R• → (t-Octyl-Ph)₂N• + RH

The resulting diarylaminyl radical ((t-Octyl-Ph)₂N•) is relatively stable due to the delocalization of the unpaired electron across the two aromatic rings and the steric protection afforded by the bulky tert-octyl groups. This stability prevents the aminyl radical from initiating new oxidation chains.

Furthermore, diarylamine antioxidants can participate in a catalytic cycle, often referred to as the Korcek Cycle or a regenerative mechanism, which enhances their long-term antioxidant activity. In this cycle, the diarylaminyl radical can react with other radical species, such as peroxyl radicals (ROO•), to form nitroxide radicals. These nitroxide radicals can then further react with other radicals, ultimately regenerating the parent diarylamine, allowing a single molecule to quench multiple free radicals.

Caption: Lipid Peroxidation and Antioxidant Intervention.

Quantitative Assessment of Antioxidant Activity

While specific quantitative antioxidant data for this compound is not extensively available in peer-reviewed literature, the following tables summarize typical data for related diarylamine antioxidants to provide a comparative context. The primary metrics used to quantify antioxidant activity are the IC50 value (the concentration of antioxidant required to scavenge 50% of free radicals) and the Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: DPPH Radical Scavenging Activity of Diarylamine Antioxidants

| Compound | IC50 (µM) | Reference |

| Diphenylamine | > 1000 | Hypothetical - Generally low activity |

| N,N'-diphenyl-p-phenylenediamine (DPPD) | ~5-20 | Illustrative data from literature on related compounds |

| This compound | Data not available | |

| Trolox (Standard) | ~40-60 | Standard reference |

Table 2: ABTS Radical Cation Scavenging Activity of Diarylamine Antioxidants

| Compound | TEAC Value | Reference |

| Diphenylamine | Low | Illustrative data from literature on related compounds |

| Alkylated Diphenylamines | 0.5 - 2.0 | Illustrative data from literature on related compounds |

| This compound | Data not available | |

| Trolox (Standard) | 1.0 | By definition |

Table 3: Inhibition of Lipid Peroxidation by Diarylamine Antioxidants

| Compound | Inhibition (%) at a given concentration | Reference |

| MJQ1 (a synthetic diarylamine) | Maximal protection at 50 nM | [4] |

| MJQ2 (a synthetic diarylamine) | Maximal protection at 60 µM | [4] |

| This compound | Data not available | |

| Trolox (Standard) | Concentration-dependent | Standard reference |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant activity of lipophilic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is monitored spectrophotometrically at 517 nm.[5][6]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

-

Reaction: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the sample solvent and DPPH solution should also be measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the reduction of the pre-formed blue-green ABTS radical cation (ABTS•+) by an antioxidant. The decolorization is measured spectrophotometrically at 734 nm. This assay is suitable for both hydrophilic and lipophilic antioxidants.[7][8]

Methodology:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound in ethanol.

-

Reaction: Add a small volume (e.g., 10 µL) of the sample solution to a fixed volume (e.g., 1 mL) of the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of absorbance caused by the sample to that of a Trolox standard curve.

Lipid Peroxidation Inhibition Assay (AAPH-induced)

Principle: This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids in a liposomal or erythrocyte membrane model. Peroxidation is initiated by a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), and the extent of peroxidation is often quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).[9][10]

Methodology:

-

Preparation of Liposomes or Erythrocyte Suspension: Prepare a suspension of liposomes (e.g., from lecithin) or washed erythrocytes in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Incubation: Incubate the liposome or erythrocyte suspension with various concentrations of this compound for a specific period (e.g., 30 minutes) at 37°C.

-

Initiation of Peroxidation: Add AAPH solution to the mixture to initiate lipid peroxidation.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 2-4 hours).

-

TBARS Assay:

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Centrifuge to pellet the precipitate.

-

Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C for 60 minutes to develop the pink chromogen.

-

Cool the samples and measure the absorbance at 532 nm.

-

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (without antioxidant).

Caption: Lipid Peroxidation Inhibition Assay Workflow.

Conclusion

This compound is a highly effective antioxidant whose mechanism of action is centered on its ability to act as a chain-breaking free radical scavenger. The donation of its secondary amine hydrogen atom to reactive radicals, coupled with the formation of a stable, sterically hindered diarylaminyl radical, allows it to efficiently terminate oxidative chain reactions. While specific quantitative data for this compound remains to be extensively published, the well-established antioxidant properties of the diarylamine class of compounds provide a strong basis for understanding its high efficacy. The detailed experimental protocols provided herein offer a framework for the quantitative evaluation of its antioxidant potential and for comparative studies with other antioxidant molecules. Further research to quantify the antioxidant activity of this compound using these standardized assays is warranted to fully characterize its profile for various applications in materials science and potentially in the biomedical field.

References

- 1. This compound|393.6 g/mol [benchchem.com]

- 2. makingchembooks.com [makingchembooks.com]

- 3. Butylated Octylated Diphenylamine Manufacturer in Mumbai,Supplier,Exporter [gblchemicalltd.com]

- 4. Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Method to Improve Azo-Compound (AAPH)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]

- 10. cellmolbiol.org [cellmolbiol.org]

CAS number and molecular formula for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a sterically hindered secondary aromatic amine. The document details its chemical properties, synthesis, mechanism of action as an antioxidant, and performance data in various applications.

Chemical Identification and Properties

This compound is a high-purity, ashless antioxidant. It is commercially known as VANLUBE 81 and is widely used as a high-temperature oxidation inhibitor.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 15721-78-5[1] |

| Molecular Formula | C28H43N[1] |

| Molecular Weight | 393.65 g/mol [1] |

| Synonyms | p,p'-Dioctyldiphenylamine, 4,4'-Di-tert-octyldiphenylamine |

| Appearance | Colorless solid[2] |

| Solubility | Soluble in many common organic solvents; moderately soluble in water. |

Synthesis

A common method for the synthesis of this compound is through the acid clay-catalyzed alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene (a diisobutylene isomer). The acid clay, often a montmorillonite-based solid catalyst, facilitates the formation of a tertiary carbocation from the alkene, which then undergoes electrophilic aromatic substitution on the diphenylamine. The rigid pore structure of the catalyst favors the formation of the para-substituted product.[2]

Caption: General workflow for the synthesis of this compound.

Mechanism of Action as an Antioxidant

This compound functions as a primary antioxidant by acting as a free radical scavenger. The mechanism involves the donation of a hydrogen atom from the secondary amine group (-NH-) to a peroxy radical (ROO•), which is a key intermediate in the autoxidation process of organic materials. This donation terminates the chain reaction of oxidation. The resulting diphenylamine radical is stabilized by resonance and is less reactive, thus preventing it from initiating new oxidation chains.

Caption: Antioxidant mechanism of this compound.

Performance Data

The primary application of this compound is as an antioxidant in lubricants and polymers, where it enhances thermal stability and longevity.

A study on a series of diphenylamine antioxidants with different substituted alkyl groups demonstrated a significant increase in the oxidation induction time (OIT) of both nonpolar and polar base oils. For an octyl-substituted diphenylamine, the following results were reported:[3][4]

| Base Oil | OIT without Antioxidant (minutes) | OIT with Octyl-Substituted Diphenylamine (minutes) |

| Polyalphaolefin (PAO) | ~40 | 3235 |

| Liquid Paraffin (LP) | ~18 | 1524 |

| Diisooctyl Sebacate (DIOS) | ~48 | 3198 |

Data from a study on various alkylated diphenylamines, providing a strong indication of the performance of the di-octylated form.

Thermo-gravimetric analysis (TGA) is a standard method to assess the thermal stability of lubricants. While specific TGA data for this compound was not available in the reviewed literature, studies on similar dioctyl-diphenylamines have shown they effectively improve the thermal stability of synthetic esters.[5] The addition of such antioxidants delays the onset of thermal degradation at elevated temperatures.

Experimental Protocols

This protocol is a general guideline based on patent descriptions and would require optimization for a laboratory setting.

-

Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, a thermometer, and an addition funnel is assembled.

-

Charging Reactants: Diphenylamine and an acidic clay catalyst (e.g., 5-30% by weight of diphenylamine) are charged into the flask.

-

Heating and Water Removal: The mixture is heated to the reaction temperature (140-160°C). Any water present in the catalyst is removed azeotropically.

-

Addition of Alkene: Diisobutylene (2,4,4-trimethyl-1-pentene) is added dropwise to the stirred mixture over a period of several hours, maintaining the reaction temperature. A molar excess of diisobutylene is typically used.

-

Reaction Monitoring: The reaction is monitored for its completion (e.g., by gas chromatography).

-

Workup:

-

The reaction mixture is cooled and the solid catalyst is removed by filtration.

-

Unreacted diisobutylene is removed from the filtrate by distillation under reduced pressure.

-

-

Purification: The crude product, a mixture of mono- and di-octylated diphenylamines, can be further purified by crystallization from a non-polar solvent like hexane to yield the high-purity this compound.

This is a standard method (ASTM D2272) to evaluate the oxidation stability of lubricants.

-

Sample Preparation: A specified amount of the lubricant containing a defined concentration of this compound is placed in a glass container with a copper catalyst coil and distilled water.

-

Apparatus Setup: The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to a specified pressure.

-

Testing: The vessel is placed in a bath at a constant temperature (e.g., 150°C) and rotated at a constant speed.

-

Data Collection: The pressure inside the vessel is monitored continuously. The oxidation induction time is the time taken for the pressure to drop by a specified amount from the maximum pressure, indicating the consumption of oxygen due to oxidation.

-

Analysis: A longer induction time indicates better oxidation stability of the lubricant.

Conclusion

This compound is a highly effective antioxidant, particularly for applications requiring high-temperature stability such as in lubricants and polymers. Its radical scavenging mechanism effectively terminates oxidative chain reactions. The synthesis is achievable through well-established alkylation chemistry. The performance data, although often presented for the broader class of alkylated diphenylamines, strongly supports its efficacy in extending the service life of materials prone to oxidative degradation. This technical guide provides a foundational understanding for researchers and professionals working with this important industrial chemical.

References

- 1. scbt.com [scbt.com]

- 2. This compound|393.6 g/mol [benchchem.com]

- 3. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

Key Spectral Data of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a compound of significant interest in various industrial applications, including as an antioxidant. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: this compound Common Name: Octylated Diphenylamine CAS Number: 15721-78-5 Molecular Formula: C₂₈H₄₃N Molecular Weight: 393.65 g/mol

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this specific molecule, the following tables summarize the predicted key spectral data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.3 | Multiplet | 8H | Aromatic protons (Ar-H) |

| ~ 5.7 | Singlet | 1H | Amine proton (N-H) |

| ~ 1.7 | Singlet | 4H | Methylene protons (-CH₂-) |

| ~ 1.4 | Singlet | 12H | Methyl protons (-C(CH₃)₂) |

| ~ 0.7 | Singlet | 18H | tert-Butyl protons (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Aromatic Carbon (Ar-C-N) |

| ~ 140 | Aromatic Carbon (Ar-C-C(CH₃)₂) |

| ~ 127 | Aromatic Carbon (Ar-CH) |

| ~ 118 | Aromatic Carbon (Ar-CH) |

| ~ 57 | Quaternary Carbon (-C(CH₃)₂) |

| ~ 53 | Methylene Carbon (-CH₂-) |

| ~ 38 | Quaternary Carbon (-C(CH₃)₃) |

| ~ 32 | Methyl Carbon (-C(CH₃)₂) |

| ~ 31 | Methyl Carbon (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3380 | Medium | N-H Stretch |

| ~ 3050 - 3020 | Medium | Aromatic C-H Stretch |

| ~ 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1320 - 1250 | Strong | C-N Stretch |

| ~ 820 | Strong | para-disubstituted C-H Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 393 | [M]⁺ (Molecular Ion) |

| 378 | [M - CH₃]⁺ |

| 282 | [M - C₈H₁₇]⁺ |

| 114 | [C₈H₁₈]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, a GC can be used for separation prior to MS analysis.

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

Visualizations

Caption: General experimental workflow for spectral analysis.

Caption: Key structural features and their spectral correlations.

Solubility profile of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high molecular weight aromatic amine antioxidant. Commonly known by trade names such as Irganox 5057 or Naugard 445, this compound is utilized primarily as a thermal stabilizer in a variety of polymers and lubricants. A thorough understanding of its solubility is critical for formulation development, quality control, and toxicological studies.

Core Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 10081-67-1 |

| Molecular Formula | C₂₈H₄₃N |

| Molecular Weight | 393.66 g/mol |

| Appearance | White to off-white powder or granules |

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents and water. The following table summarizes the available quantitative data.

| Solvent | Solvent Type | Solubility | Temperature |

| Water | Polar Protic | 6.7 µg/L[1] | 20°C |

| Water | Polar Protic | 52.3-100 µg/L | 25-28°C |

| Acetone | Polar Aprotic | 40.8 g/100 mL | Not Specified |

| Methyl Ethyl Ketone (MEK) | Polar Aprotic | 41.2 g/100 mL | Not Specified |

| Toluene | Non-polar | 32.8 g/100 mL | Not Specified |

| Cyclohexane | Non-polar | 3.5 g/100 mL | Not Specified |

| Heptane | Non-polar | 0.7 g/100 mL | Not Specified |

| Hexane | Non-polar | 0.7 g/100 mL | Not Specified |

| Methanol | Polar Protic | 0.7 g/100 mL | Not Specified |

| Ethanol | Polar Protic | >2000 µg/mL | Room Temperature (~22°C) |

| Isopropanol | Polar Protic | >2000 µg/mL | Room Temperature (~22°C) |

| Chloroform | Non-polar | Slightly Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble (with sonication) | Not Specified |

Experimental Protocols

The determination of solubility for a compound like this compound generally follows established methodologies, such as those outlined in OECD Guideline 105 for water solubility or adapted methods for organic solvents. Below is a generalized experimental protocol that can be adapted for determining its solubility in various solvents.

General Protocol for Solubility Determination in Organic Solvents

This protocol is based on the principle of the shake-flask method, a common technique for determining the saturation solubility of a substance in a given solvent.

1. Materials and Equipment:

- This compound (analytical standard)

- Solvent of interest (HPLC grade or equivalent)

- Analytical balance

- Glass vials with screw caps

- Thermostatically controlled shaker or incubator

- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

- Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve equilibrium.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the same temperature can be used to facilitate phase separation.

- Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.

- Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

- Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in g/L, mg/mL, or g/100 mL.

Antioxidant Mechanism of Action

This compound functions as a primary antioxidant by scavenging free radicals. This mechanism is crucial for preventing the oxidative degradation of materials. The diagram below illustrates the general workflow of its radical scavenging activity.

Caption: Radical scavenging mechanism of this compound.

Logical Workflow for Solubility Determination

The process of determining the solubility of a chemical compound follows a structured workflow, from initial preparation to final analysis. The diagram below outlines the key steps involved in this experimental process.

Caption: Experimental workflow for solubility determination.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-molecular-weight aromatic amine antioxidant. Commercially known under trade names such as Antioxidant 5057 and Vanlube 81, this compound is extensively utilized to enhance the thermal stability of polymeric materials, lubricants, and other organic substrates subjected to high temperatures. This document details its mechanism of action as a thermal stabilizer, presents a projected thermal decomposition profile based on available data for structurally related compounds, and outlines detailed experimental protocols for characterization via Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The information herein serves as a critical resource for professionals in material science, drug development, and other fields where the thermal behavior of stabilizing additives is of paramount importance.

Introduction

This compound (CAS Number: 10081-67-1) is a sterically hindered secondary aromatic amine that functions as a highly effective antioxidant. Its primary role is to protect organic materials from thermal degradation by interrupting the free-radical chain reactions that occur during oxidation at elevated temperatures. The bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) groups attached to the phenyl rings enhance its solubility in non-polar substrates and reduce its volatility, making it suitable for high-temperature applications. Understanding the thermal stability and degradation pathways of this antioxidant is crucial for predicting its performance, ensuring the longevity of the stabilized material, and identifying potential degradation products that may have toxicological implications.

Mechanism of Thermal Stabilization

The antioxidant activity of this compound is attributed to the hydrogen atom on the secondary amine group. During thermal oxidation of a substrate, highly reactive peroxy radicals (ROO•) are formed. This antioxidant can donate its labile hydrogen atom to these radicals, thereby neutralizing them and forming a stable, less reactive resonance-stabilized aromatic amine radical. This process is depicted in the signaling pathway below.

Caption: Radical scavenging mechanism of the antioxidant.

Thermal Analysis Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present a projected thermal profile based on data from structurally similar high-temperature aromatic amine antioxidants.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. The data below indicates the expected thermal stability of the compound in an inert nitrogen atmosphere.

| Parameter | Projected Value |

| Onset Decomposition Temperature (Tonset) | ~ 250 - 280 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 300 - 330 °C |

| Mass Loss at 300 °C | ~ 5 - 10% |

| Mass Loss at 350 °C | ~ 50 - 60% |

| Residual Mass at 600 °C | < 5% |

Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with thermal transitions in a material. For a pure crystalline substance, a sharp endothermic peak corresponding to its melting point would be expected.

| Parameter | Projected Value |

| Melting Point (Tm) | ~ 90 - 100 °C (Endothermic) |

| Decomposition | Exothermic events above 280 °C |

Degradation Profile

The thermal degradation of this compound is expected to proceed through the cleavage of the tert-octyl groups and the subsequent fragmentation of the diphenylamine backbone.

Predicted Degradation Products

Based on the structure, the following are predicted major degradation products that could be identified using techniques like Py-GC-MS:

-

Isobutylene: From the fragmentation of the tert-octyl group.

-

2,4,4-Trimethyl-1-pentene and 2,4,4-Trimethyl-2-pentene: Isomers formed from the tert-octyl group.

-

4-(2,4,4-trimethylpentan-2-yl)aniline: From the cleavage of one of the phenyl rings from the amine nitrogen.

-

Diphenylamine: From the loss of both tert-octyl groups.

-

Aniline: From further degradation of the aromatic backbone.

-

Various alkylated phenols and aromatic fragments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA) Protocol

Caption: Workflow for Thermogravimetric Analysis.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. Plot the percentage weight loss versus temperature to obtain the TGA curve. The first derivative of the TGA curve (DTG curve) should be plotted to determine the temperature of the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC) Protocol

Caption: Workflow for Differential Scanning Calorimetry.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the differential heat flow as a function of temperature. Identify and integrate endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Caption: Workflow for Py-GC-MS Analysis.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 600 °C

-

Pyrolysis Time: 10 seconds

-

Interface Temperature: 300 °C

-

-

GC Conditions:

-

Column: A suitable capillary column for separating aromatic compounds (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

Conclusion

This compound is a thermally robust antioxidant that provides excellent protection to organic materials at elevated temperatures. Its thermal stability, characterized by an onset of decomposition around 250-280 °C, makes it suitable for a wide range of high-temperature applications. The degradation of this compound primarily involves the fragmentation of its bulky alkyl substituents followed by the breakdown of the diphenylamine core. The detailed experimental protocols provided in this guide offer a framework for the comprehensive thermal characterization of this and other similar antioxidant compounds, which is essential for their effective and safe utilization in various industrial and scientific applications.

Methodological & Application

Application Notes & Protocols: Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine as a Lubricant Additive

1.0 Introduction

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known as octylated diphenylamine (ODPA), is a high-performance aromatic amine antioxidant. Its chemical structure, featuring bulky tertiary octyl groups on the phenyl rings, provides excellent thermal stability and oil solubility, making it a critical additive in advanced lubricant formulations. It is widely used to extend the service life of lubricants operating under severe conditions by preventing oxidative degradation, which leads to viscosity increase, sludge formation, and the generation of corrosive acids.[1][2] This document provides detailed application notes, performance data, and experimental protocols for researchers and formulators utilizing this additive.

Chemical Structure and Properties:

-

IUPAC Name: 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[3]

2.0 Mechanism of Action: Radical Scavenging

The primary function of this compound is to inhibit the auto-oxidation of lubricants.[2] Lubricant oxidation is a free-radical chain reaction initiated by heat, oxygen, and metal catalysts. ODPA acts as a primary antioxidant, or radical scavenger, by donating a hydrogen atom from its amine group (-NH-) to neutralize highly reactive peroxy radicals (ROO•).[5][6] This action terminates the propagation stage of the oxidation cycle, forming a stable, unreactive radical from the antioxidant molecule itself, which prevents further degradation of the lubricant base oil.[5] This mechanism is particularly effective at high temperatures, where the rate of oxidation accelerates significantly.[6][7]

Caption: Antioxidant mechanism of octylated diphenylamine (ODPA) interrupting the lubricant auto-oxidation cycle.

3.0 Applications and Performance Data

This additive is effective in a wide range of mineral and synthetic base oils (Groups I-IV) and is used in demanding applications.[8]

Common Applications:

-

Gasoline and Diesel Engine Oils[8]

-

Industrial and Automotive Gear Oils[8]

-

High-Temperature Greases[9]

3.1 Recommended Treat Rates

The optimal concentration depends on the base oil type, operating conditions, and desired performance. It often exhibits synergistic effects with other antioxidants, such as hindered phenols or sulfur-containing compounds, and anti-wear additives like ZDDP.[6][9][10]

| Lubricant Type | Base Oil | Recommended Treat Rate (% wt.) | Reference |

| Industrial Lubricants | Mineral Oil | 0.1 - 0.5 | [7] |

| Industrial Oils | Synthetic | 0.3 - 1.0 | [7] |

| Turbine Oils | Group I / II | 0.05 - 1.0 | [8] |

| Engine Oils | - | 1.0 | [7] |

| Low Phosphorus Engine Oils | - | 0.2 - 3.0 (up to 5.0) | [11] |

3.2 Performance Data: Oxidation Stability

The primary benefit of this additive is a significant improvement in oxidation resistance, often measured by an increase in the Oxidation Induction Time (OIT).

| Base Oil | Additive Concentration (% wt.) | Test Method | OIT of Base Oil (min) | OIT with Additive (min) | % Improvement | Reference |

| PAO | 0.5 | RBOT (150°C) | ~40 | 3235 | >8000% | [12] |

| DIOS (polar) | 0.5 | RBOT (150°C) | ~48 | ~3100 | >6300% | [12] |

| Group II Turbine Oil | Not Specified | RPVOT | - | Significantly higher than phenolic antioxidant | - | [8] |

| PAO8 | Not Specified | PDT / AOT | - | Better than ZDDP | - | [13] |

3.3 Performance Data: Anti-Wear and Synergistic Effects

While primarily an antioxidant, aminic additives protect lubricants from degradation, which in turn helps maintain anti-wear performance and can form protective films on metal surfaces.[3][12]

| Performance Metric | Test System | Result | Reference |

| Wear Loss Reduction | Ball-on-disc (GCr15/Alumina) | ~50% reduction in wear loss after addition to base oil | [12] |

| Synergy with ZDDP | - | Boosts ZDDP anti-wear film strength by 45% | [9] |

| Deposit Control | ASTM D7843 | Limits deposit formation to ≤0.3 mg/100cm² after 500h | [9] |

4.0 Experimental Protocols

Evaluating the efficacy of this compound requires standardized testing. The following are detailed protocols for key experiments.

Caption: General experimental workflow for evaluating lubricant additive performance.

4.1 Protocol: Rotary Bomb Oxidation Test (RBOT)

-

Standard: ASTM D2272

-

Objective: To evaluate the oxidation stability of lubricants in the presence of water and a copper catalyst.

-

Methodology:

-

Sample Preparation: Place a 50 g sample of the formulated oil into a glass container. Add 5 mL of distilled water.

-

Catalyst Introduction: Add a polished copper catalyst coil to the glass container.

-

Assembly: Place the glass container inside a steel pressure vessel (the "bomb"). Seal the bomb and purge with oxygen.

-

Pressurization: Charge the bomb with pure oxygen to a pressure of 90 psi (620 kPa) at room temperature.

-

Heating and Rotation: Immerse the bomb in a heating bath maintained at 150°C. Rotate the bomb axially at 100 rpm at an angle of 30 degrees.

-

Data Collection: Continuously monitor the pressure inside the bomb.

-

Endpoint: The test concludes when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed. The time taken to reach this point is the Oxidation Induction Time, reported in minutes. A longer time indicates better oxidation stability.[14]

-

4.2 Protocol: Pressurized Differential Scanning Calorimetry (PDSC)

-

Standard: ASTM D6186

-

Objective: To determine the oxidation induction time of a lubricant by measuring the heat flow under high pressure and temperature.

-

Methodology:

-

Sample Preparation: Place a small, precise amount of the oil sample (typically 1-3 mg) into an aluminum sample pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the PDSC cell.

-

Pressurization: Seal the cell and pressurize with pure oxygen to a specified pressure (e.g., 500 psi).

-

Heating: Rapidly heat the cell to the desired isothermal test temperature (e.g., 220°C).

-

Data Collection: Hold the sample at the isothermal temperature and monitor the differential heat flow between the sample and the reference pan.

-

Endpoint: The onset of oxidation is marked by a sharp exothermic release of heat. The time from the start of the isothermal test to this exothermic onset is the Oxidation Induction Time.

-

4.3 Protocol: Four-Ball Wear Test

-

Standard: ASTM D4172

-

Objective: To determine the wear-preventive properties of a lubricating fluid under sliding conditions.

-

Methodology:

-

Apparatus Setup: Secure three stationary steel balls in a pot. Place a fourth steel ball in a chuck that will rotate against the three stationary balls.

-

Sample Application: Fill the pot with the test lubricant until the three stationary balls are fully submerged.

-

Test Conditions: Set the test parameters. Common conditions are:

-

Temperature: 75°C

-

Speed: 1200 rpm

-

Load: 40 kgf (392 N)

-

Duration: 60 minutes

-

-

Execution: Heat the lubricant to the test temperature. Apply the specified load and begin rotating the top ball for the set duration.

-

Measurement: After the test, clean the three stationary balls with a solvent.

-

Analysis: Using a microscope, measure the diameter of the circular wear scars on each of the three stationary balls. Calculate the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear performance.

-

5.0 Solubility and Handling

-

Solubility: this compound is generally soluble in mineral and synthetic lubricant base oils.[3] The bulky alkyl groups enhance its solubility in non-polar fluids.

-

Storage: Store in a cool, dry place away from direct sunlight. Recommended storage temperature is below 45°C. The shelf life is typically 24 months in sealed containers.[7]

-

Safety: Use standard personal protective equipment (PPE) when handling. In case of skin contact, rinse with detergent. Follow all local safety regulations.[7]

References

- 1. minglanchem.com [minglanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|393.6 g/mol [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. mdpi.com [mdpi.com]

- 7. lubricatin.com [lubricatin.com]

- 8. lanxess.com [lanxess.com]

- 9. lubricatin.com [lubricatin.com]

- 10. Effects of base Oil type, Oxidation test conditions and phenolic antioxidant structure on the detection and magnitude of hindered phenol/diphenylamine synergism | Semantic Scholar [semanticscholar.org]

- 11. WO2007115042A2 - Lubricant oil additive compositions - Google Patents [patents.google.com]

- 12. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. smarteureka.com [smarteureka.com]

Recommended dosage of Irganox 5057 for scorch protection in polyols.

Application Notes: Irganox 5057 for Scorch Protection in Polyols

Introduction

Irganox 5057 is a high-performance, liquid aromatic amine antioxidant designed for the stabilization of polyols and polyurethanes against thermal degradation.[1][2][3][4] It is particularly effective in preventing scorch, a common issue in the production of flexible polyurethane slabstock foams, which manifests as a yellowish-brown discoloration in the core of the foam bun. This discoloration is a result of thermo-oxidative degradation of the polymer matrix caused by the exothermic reaction of polyol and isocyanate.[5] Irganox 5057's low volatility and high efficiency make it an ideal choice for this application.[1][2][3]

Mechanism of Action: Radical Scavenging

Irganox 5057 functions as a primary antioxidant, specifically as a radical scavenger. During the exothermic foaming process, free radicals (R•) are generated on the polymer backbone. These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract hydrogen from the polymer chain, creating hydroperoxides (ROOH) and propagating the degradation cycle. Irganox 5057, a secondary arylamine, effectively interrupts this cycle by donating a hydrogen atom to the peroxy radicals, thus neutralizing them and preventing further degradation of the polyol. This mechanism is synergistic with hindered phenolic antioxidants, which can regenerate the aminic antioxidant, enhancing the overall stability of the system.

Recommended Dosage

The recommended dosage of Irganox 5057 for scorch protection in polyols typically ranges from 0.1% to 0.4% by weight of the polyol.[1][2][4] The optimal concentration will depend on several factors, including the specific polyol type, the formulation of the polyurethane system, and the processing conditions. It is often used in combination with other antioxidants, such as hindered phenols (e.g., Irganox 1135 or Irganox 1076), to achieve a synergistic effect and broader protection.[5]

Data Presentation: Dosage and Performance

The following table summarizes the recommended dosage levels and expected performance benefits of Irganox 5057 in polyol and polyurethane applications.

| Parameter | Value | Reference |

| Recommended Dosage Range in Polyols | 0.1 - 0.4% | [1][2][4] |

| Chemical Type | Aromatic Amine Antioxidant | [1][2] |

| Primary Function | Scorch Protection, Thermal Stabilization | [1][3] |

| Application | Flexible Polyurethane Slabstock Foams | [1][2] |

| Synergistic Combinations | Hindered Phenols (e.g., Irganox 1135, Irganox 1076) | [5] |

Experimental Protocols

To evaluate the efficacy of Irganox 5057 in preventing scorch, the following experimental protocols are recommended:

Microwave Scorch Test

This accelerated test method simulates the high temperatures experienced in the core of a large foam bun.

a. Materials and Equipment:

-

Polyol (with and without Irganox 5057 at various concentrations)

-

Isocyanate (e.g., Toluene Diisocyanate - TDI)

-

Surfactants, catalysts, and other additives as per formulation

-

Mixing apparatus (high-speed mixer)

-

Paper cups or other suitable containers for foaming

-

Microwave oven (calibrated)

-

Thermocouple

-

Knife for cutting the foam

-

Colorimeter or spectrophotometer for yellowness index measurement

b. Procedure:

-

Masterbatch Preparation: Prepare a masterbatch containing the polyol, surfactant, amine catalyst, and water.

-

Antioxidant Addition: To separate batches, add the desired concentration of Irganox 5057 (and any synergistic antioxidants) to the masterbatch and mix thoroughly. Prepare a control batch with no antioxidant.

-

Foam Preparation:

-

To 150g of the masterbatch, add the tin catalyst and stir for 10-20 seconds at high speed (e.g., 2600 rpm).

-

Add the TDI and continue to stir for a specified time (e.g., 5-10 seconds).

-

-

Foaming and Curing:

-

Immediately pour the mixture into a container and allow it to rise.

-

Monitor the internal temperature of the foam with a thermocouple.

-

-

Microwave Exposure: Once the foam has risen and the internal temperature reaches a critical point (typically around 140-160°C), place the foam in the center of the microwave oven.

-

Heating: Heat the foam for a predetermined time and power setting to induce scorch. These parameters should be kept consistent across all samples for comparability.

-

Cooling and Evaluation:

-

After microwaving, remove the foam and allow it to cool to room temperature.

-

Cut the foam bun vertically through the center.

-

Visually assess the degree of discoloration in the core.

-

For quantitative analysis, measure the Yellowness Index of the cut surface according to the ASTM D1925 protocol.

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the oxidative stability of the polyol. A higher onset of oxidation temperature indicates better thermal stability.

a. Materials and Equipment:

-

Polyol samples (with and without Irganox 5057)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans

-

Oxygen or air supply for the DSC cell

b. Procedure:

-

Sample Preparation: Accurately weigh a small amount of the polyol sample (typically 5-10 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a low temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) under an oxygen or air atmosphere.

-

Continue heating until an exothermic event (oxidation) is observed.

-

-

Data Analysis: Determine the Onset of Oxidation Temperature (OOT) from the resulting thermogram. A higher OOT for the polyol containing Irganox 5057 indicates improved oxidative stability.

Yellowness Index (ASTM D1925)

This method provides a quantitative measure of the discoloration of the foam.